4-Amino-N-methylbenzenemethanesulfonamide

Catalog No.
S673902
CAS No.
109903-35-7
M.F
C8H12N2O2S
M. Wt
200.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-N-methylbenzenemethanesulfonamide

CAS Number

109903-35-7

Product Name

4-Amino-N-methylbenzenemethanesulfonamide

IUPAC Name

1-(4-aminophenyl)-N-methylmethanesulfonamide

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

InChI

InChI=1S/C8H12N2O2S/c1-10-13(11,12)6-7-2-4-8(9)5-3-7/h2-5,10H,6,9H2,1H3

InChI Key

CIWNHTXCBHTWRV-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)CC1=CC=C(C=C1)N

Synonyms

4-Amino-N-methylβenzenemethanesulfonamide; 1-(4-Aminophenyl)-N-methylmethanesulfonamide; 4-(((Methylamino)sulfonyl)methyl)aniline; 4-Amino-N-methylbenzenemethanesulfonamide;

Canonical SMILES

CNS(=O)(=O)CC1=CC=C(C=C1)N

4-Amino-N-methylbenzenemethanesulfonamide is an organic compound characterized by its sulfonamide functional group, which is known for its antibacterial properties. The compound has the molecular formula C8H12N2O2SC_8H_{12}N_2O_2S and a molecular weight of approximately 200.26 g/mol. Its structure includes an amino group and a methyl group attached to a benzene ring, along with a methanesulfonamide moiety. This configuration contributes to its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology .

Typical of sulfonamides, including:

  • Acylation: Reaction with acyl chlorides to form N-acyl derivatives.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrazine hydrate or sodium borohydride .
  • Sulfonation: Introduction of additional sulfonyl groups under specific conditions.

These reactions are crucial for modifying the compound's properties and enhancing its biological activity.

4-Amino-N-methylbenzenemethanesulfonamide exhibits notable antimicrobial activity, particularly against various bacterial strains. It has been studied for its potential use in treating infections due to its ability to inhibit bacterial growth by interfering with folic acid synthesis, similar to other sulfonamides . The compound's safety profile indicates it may cause skin irritation or allergic reactions in some individuals, necessitating careful handling in laboratory and clinical settings .

The synthesis of 4-Amino-N-methylbenzenemethanesulfonamide can be achieved through several methods:

  • Reduction of Nitro Compounds:
    • Starting from 4-nitro-N-methylbenzenesulfonamide, the reduction can be performed using hydrazine hydrate in the presence of sodium hydroxide as a catalyst. The reaction typically occurs in a water medium at elevated temperatures .
  • Direct Amination:
    • An alternative method involves the direct amination of N-methylbenzenesulfonamide with ammonia or amine derivatives under specific conditions, though this method may require optimization to achieve desired yields.
  • Patented Methods:
    • Various patents describe methods for synthesizing derivatives of this compound, focusing on improving yield and purity through optimized reaction conditions .

4-Amino-N-methylbenzenemethanesulfonamide has several applications:

  • Pharmaceuticals: Primarily used as an antibacterial agent in the treatment of bacterial infections.
  • Research: Employed in studies investigating new antimicrobial agents and their mechanisms of action.
  • Chemical Intermediates: Serves as a building block for synthesizing more complex pharmaceutical compounds.

Interaction studies involving 4-Amino-N-methylbenzenemethanesulfonamide focus on its binding affinity with bacterial enzymes involved in folate metabolism. These interactions can inform the design of more effective analogs with enhanced potency against resistant bacterial strains . Additionally, studies on drug-drug interactions are essential for understanding potential side effects when used in combination with other medications.

Several compounds share structural similarities with 4-Amino-N-methylbenzenemethanesulfonamide, exhibiting varying degrees of biological activity and applications:

Compound NameMolecular FormulaUnique Features
SulfamethoxazoleC10H11N3O3SCommonly used antibiotic; longer half-life
TrimethoprimC14H18N4O3Often combined with sulfamethoxazole for synergistic effects
4-AminobenzenesulfonamideC6H8N2O2SSimpler structure; used as a precursor in various syntheses

These compounds highlight the unique position of 4-Amino-N-methylbenzenemethanesulfonamide within the sulfonamide class, particularly regarding its specific applications and interaction profiles.

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (86.36%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (13.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (13.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (11.36%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

109903-35-7

Wikipedia

4-Amino-N-methylbenzenemethanesulfonamide

Dates

Last modified: 08-15-2023

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